molecular formula C12H8BrF2NO B1406313 4-(2-Bromo-4,5-difluorophenoxy)aniline CAS No. 869676-91-5

4-(2-Bromo-4,5-difluorophenoxy)aniline

Cat. No. B1406313
CAS RN: 869676-91-5
M. Wt: 300.1 g/mol
InChI Key: OYSNFLKQWNEFFK-UHFFFAOYSA-N
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Description

“4-(2-Bromo-4,5-difluorophenoxy)aniline” is a chemical compound with the molecular formula C12H8BrF2NO and a molecular weight of 300.10 . It is used in scientific research and industry.


Synthesis Analysis

The synthesis of “this compound” involves several steps. Some methods include the use of tin (II) chloride in ethanol at 80°C, and the use of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with an amino group and a phenoxy group attached to it. The phenoxy group further contains bromine and fluorine atoms .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 300.10 and a molecular formula of C12H8BrF2NO . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Crystal Structures

  • The compound was used in the synthesis of dimer and trimer of all-para-brominated poly(N-phenyl-m-aniline)s, showing the ability to adopt helical structures and redox properties with triplet spin-multiplicity (Ito et al., 2002).

Potential in Nonlinear Optical (NLO) Materials

  • Vibrational analysis of similar aniline compounds suggests their potential application in NLO materials. This research includes the study of substituent effects on vibrational spectra and theoretical density functional theory computations (Revathi et al., 2017).

Optical Properties

  • A novel compound, 4-[2-(9,9-dioctyl-9H-fluorene-2-) vinyl] aniline, synthesized from a similar compound, demonstrated unique UV-Vis and fluorescence spectra, indicating potential applications in optoelectronic materials (Zhou Yi-feng, 2010).

Agrochemical Intermediate Synthesis

  • An improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, was developed using a related aniline compound. This process achieved high yield and purity, underscoring its industrial relevance (Ding Zhi-yuan, 2011).

Fluorescent Properties in Polymer Films

  • Schiff bases of similar anilines were synthesized to produce polymeric films with fluorescent properties. This application highlights the potential of such compounds in creating materials with unique photochromic mechanisms (Buruianǎ et al., 2005).

Electrochemical Applications

  • Electrochemical synthesis of a novel polymer based on a similar aniline derivative was conducted, demonstrating potential applications in dye-sensitized solar cells due to its high conductivity and porous structure (Shahhosseini et al., 2016).

Water Resistance in Epoxy Systems

  • The synthesis of epoxy systems containing similar anilines showed improved water resistance, indicating potential applications in creating more durable materials (Johncock & Tudgey, 1983).

Theoretical Studies in Vibrational Spectroscopy

  • Theoretical calculations and spectroscopic studies of bromo-methylaniline, a related compound, provide insights into molecular vibrations, influencing future development in substituted aniline chemistry (Ramalingam et al., 2010).

Safety and Hazards

The safety data sheet for “4-(2-Bromo-4,5-difluorophenoxy)aniline” indicates that it may cause skin and eye irritation. Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and using only in a well-ventilated area .

properties

IUPAC Name

4-(2-bromo-4,5-difluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO/c13-9-5-10(14)11(15)6-12(9)17-8-3-1-7(16)2-4-8/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSNFLKQWNEFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=C(C=C2Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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